molecular formula C16H24O5 B12622311 2,4,6-Tripropoxybenzoic acid CAS No. 917981-27-2

2,4,6-Tripropoxybenzoic acid

Cat. No.: B12622311
CAS No.: 917981-27-2
M. Wt: 296.36 g/mol
InChI Key: LORRLPQHUKFYRT-UHFFFAOYSA-N
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Description

2,4,6-Tripropoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of three propoxy groups attached to the benzene ring at positions 2, 4, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tripropoxybenzoic acid typically involves the esterification of 2,4,6-trihydroxybenzoic acid with propyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tripropoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the propoxy groups to hydroxyl groups.

    Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4,6-Tripropoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of polymers, resins, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4,6-Tripropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethoxybenzoic acid: Similar structure but with methoxy groups instead of propoxy groups.

    2,4,6-Tribromobenzoic acid: Contains bromine atoms instead of propoxy groups.

    2,4,6-Trinitrobenzoic acid: Contains nitro groups instead of propoxy groups.

Uniqueness

2,4,6-Tripropoxybenzoic acid is unique due to the presence of propoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These properties make it valuable for specific applications in synthesis and research.

Properties

CAS No.

917981-27-2

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

2,4,6-tripropoxybenzoic acid

InChI

InChI=1S/C16H24O5/c1-4-7-19-12-10-13(20-8-5-2)15(16(17)18)14(11-12)21-9-6-3/h10-11H,4-9H2,1-3H3,(H,17,18)

InChI Key

LORRLPQHUKFYRT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C(=C1)OCCC)C(=O)O)OCCC

Origin of Product

United States

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